4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione
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Overview
Description
4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione, also known as VUF10166, is a compound that has been extensively studied in scientific research. This compound belongs to the class of quinazoline derivatives and has shown potential in various research applications.
Mechanism Of Action
The mechanism of action of 4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione involves its binding to the serotonin 5-HT6 receptor. This binding leads to the activation of various signaling pathways, which ultimately results in the modulation of various physiological processes.
Biochemical And Physiological Effects
Studies have shown that 4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione has various biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and increase attention span. Additionally, it has also been shown to have potential in the treatment of various neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione in lab experiments is its high selectivity for the serotonin 5-HT6 receptor. This allows for more precise and targeted experiments. However, one of the limitations of using 4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione. One potential direction is the development of more potent and selective ligands for the serotonin 5-HT6 receptor. Additionally, further research is needed to fully understand the potential therapeutic applications of 4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione in neuropsychiatric disorders. Finally, more research is needed to understand the potential side effects of 4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione and its long-term safety profile.
In conclusion, 4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione is a compound that has shown potential in various scientific research applications. Its high selectivity for the serotonin 5-HT6 receptor makes it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of 4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione involves the reaction of 4-chloro-2-nitroaniline with 1-methylpiperazine in the presence of potassium carbonate. The resulting intermediate is then reacted with 3-bromopropylamine to obtain the final product.
Scientific Research Applications
4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione has been studied for its potential in various scientific research applications. One of the most promising areas of research is its use as a ligand for the serotonin 5-HT6 receptor. This receptor is involved in various physiological processes such as learning, memory, and mood regulation.
properties
IUPAC Name |
4-[3-(4-methylpiperidin-1-yl)propylimino]-4aH-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4S/c1-13-7-11-21(12-8-13)10-4-9-18-16-14-5-2-3-6-15(14)19-17(22)20-16/h2-3,5-6,13-14H,4,7-12H2,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXWZEZJJZIDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCN=C2C3C=CC=CC3=NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione |
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